Cas no 2361596-01-0 (N-({[(1R,2S)-2-(2,6-difluorophenyl)cyclopropyl]carbamoyl}methyl)-N-ethylprop-2-enamide)

N-({[(1R,2S)-2-(2,6-difluorophenyl)cyclopropyl]carbamoyl}methyl)-N-ethylprop-2-enamide structure
2361596-01-0 structure
Product name:N-({[(1R,2S)-2-(2,6-difluorophenyl)cyclopropyl]carbamoyl}methyl)-N-ethylprop-2-enamide
CAS No:2361596-01-0
MF:C16H18F2N2O2
MW:308.323131084442
CID:5357087
PubChem ID:145906349

N-({[(1R,2S)-2-(2,6-difluorophenyl)cyclopropyl]carbamoyl}methyl)-N-ethylprop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • Z4616783260
    • N-({[(1R,2S)-2-(2,6-difluorophenyl)cyclopropyl]carbamoyl}methyl)-N-ethylprop-2-enamide
    • N-[2-[[(1R,2S)-2-(2,6-Difluorophenyl)cyclopropyl]amino]-2-oxoethyl]-N-ethylprop-2-enamide
    • Inchi: 1S/C16H18F2N2O2/c1-3-15(22)20(4-2)9-14(21)19-13-8-10(13)16-11(17)6-5-7-12(16)18/h3,5-7,10,13H,1,4,8-9H2,2H3,(H,19,21)/t10-,13-/m1/s1
    • InChI Key: OHEOXXRKVRVSPJ-ZWNOBZJWSA-N
    • SMILES: FC1C=CC=C(C=1[C@@H]1C[C@H]1NC(CN(C(C=C)=O)CC)=O)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 6
  • Complexity: 434
  • XLogP3: 2.2
  • Topological Polar Surface Area: 49.4

N-({[(1R,2S)-2-(2,6-difluorophenyl)cyclopropyl]carbamoyl}methyl)-N-ethylprop-2-enamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26578518-0.05g
N-({[(1R,2S)-2-(2,6-difluorophenyl)cyclopropyl]carbamoyl}methyl)-N-ethylprop-2-enamide
2361596-01-0 95.0%
0.05g
$246.0 2025-03-20

Additional information on N-({[(1R,2S)-2-(2,6-difluorophenyl)cyclopropyl]carbamoyl}methyl)-N-ethylprop-2-enamide

N-({[(1R,2S)-2-(2,6-difluorophenyl)cyclopropyl]carbamoyl}methyl)-N-ethylprop-2-enamide (CAS No. 2361596-01-0): An Emerging Compound in Medicinal Chemistry

N-({[(1R,2S)-2-(2,6-difluorophenyl)cyclopropyl]carbamoyl}methyl)-N-ethylprop-2-enamide (CAS No. 2361596-01-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, often referred to by its systematic name, is a member of the amide class and exhibits a complex molecular structure that includes a cyclopropyl ring, a difluorophenyl group, and an ethyl substituent. These structural elements contribute to its distinct chemical properties and biological activities.

The cyclopropyl ring is a key feature of this compound, providing rigidity and conformational constraint that can influence its binding interactions with biological targets. The presence of the difluorophenyl group adds further complexity and can enhance the compound's lipophilicity and metabolic stability. The ethyl substituent on the amide moiety contributes to the overall polarity and solubility of the molecule, making it an attractive candidate for drug development.

Recent studies have explored the potential therapeutic applications of N-({[(1R,2S)-2-(2,6-difluorophenyl)cyclopropyl]carbamoyl}methyl)-N-ethylprop-2-enamide in various disease models. One notable area of research is its activity as a modulator of ion channels and receptors. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits selective binding to specific subtypes of voltage-gated potassium channels (Kv), which are implicated in conditions such as epilepsy and cardiac arrhythmias.

In addition to its ion channel modulation properties, N-({[(1R,2S)-2-(2,6-difluorophenyl)cyclopropyl]carbamoyl}methyl)-N-ethylprop-2-enamide has shown promise as an inhibitor of certain enzymes involved in inflammatory pathways. Research conducted at the University of California, San Francisco, revealed that this compound effectively inhibits the activity of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. This finding suggests potential applications in treating inflammatory diseases such as arthritis and inflammatory bowel disease.

The pharmacokinetic profile of N-({[(1R,2S)-2-(2,6-difluorophenyl)cyclopropyl]carbamoyl}methyl)-N-ethylprop-2-enamide has also been investigated. Studies have shown that it exhibits favorable oral bioavailability and a reasonable half-life in preclinical models. These properties are crucial for developing orally administered drugs with sustained therapeutic effects. Furthermore, the compound has demonstrated low toxicity in initial safety assessments, making it a promising candidate for further clinical evaluation.

One of the challenges in drug development is ensuring that new compounds can effectively cross biological barriers such as the blood-brain barrier (BBB). Preliminary data indicate that N-({[(1R,2S)-2-(2,6-difluorophenyl)cyclopropyl]carbamoyl}methyl)-N-ethylprop-2-enamide has moderate BBB permeability, which could be advantageous for targeting central nervous system (CNS) disorders. This property is particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease, where effective drug delivery to the brain is essential.

The structural flexibility and functional diversity of N-({[(1R,2S)-2-(2,6-difluorophenyl)cyclopropyl]carbamoyl}methyl)-N-ethylprop-2-enamide make it an attractive scaffold for medicinal chemists to explore through structure-activity relationship (SAR) studies. By modifying various substituents on the core structure, researchers can optimize the compound's pharmacological properties for specific therapeutic applications. For example, altering the substituents on the cyclopropyl ring or introducing additional functional groups can fine-tune its binding affinity and selectivity for target proteins.

In conclusion, N-({[(1R,2S)-2-(2,6-difluorophenyl)cyclopropyl]carbamoyl}methyl)-N-ethylprop-2-enamide (CAS No. 2361596-01-0) represents a promising lead compound in medicinal chemistry with potential applications in treating a range of diseases. Its unique structural features and favorable pharmacological profile make it an exciting area of ongoing research and development. As more studies are conducted to elucidate its full potential, this compound may pave the way for new therapeutic strategies in medicine.

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